Proferrioxamine-D2
Overview
Description
Proferrioxamine-D2 is an organic compound with the chemical formula C26H46N6O9 and a molecular weight of 586.68 g/mol . It is also known by its systematic name, 1,11,22-trihydroxy-1,6,11,16,22,27-hexazacyclodotriacontane-2,5,12,15,23,26-hexone . This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of Proferrioxamine-D2 involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of a precursor molecule, followed by a series of chemical reactions to introduce the necessary functional groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve high yields and purity . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality control .
Chemical Reactions Analysis
Proferrioxamine-D2 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Proferrioxamine-D2 has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying complex formation and reaction mechanisms . In biology, it is employed in studies related to cellular processes and metabolic pathways . In medicine, this compound is investigated for its potential therapeutic effects and its role in drug development . Additionally, it has industrial applications in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of Proferrioxamine-D2 involves its interaction with specific molecular targets and pathways . It can bind to metal ions, forming stable complexes that can influence various biochemical processes . The compound’s effects are mediated through its ability to chelate metal ions, thereby affecting cellular functions and metabolic pathways .
Comparison with Similar Compounds
Proferrioxamine-D2 is unique in its structure and properties compared to other similar compounds . Similar compounds include other siderophores like ferrioxamine B and ferrioxamine E, which also have metal-chelating properties . this compound has distinct functional groups and a unique molecular structure that confer specific advantages in certain applications .
Properties
IUPAC Name |
1,11,22-trihydroxy-1,6,11,16,22,27-hexazacyclodotriacontane-2,5,12,15,23,26-hexone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H46N6O9/c33-21-9-12-24(36)30(39)18-6-2-4-16-28-22(34)10-14-26(38)32(41)20-8-5-17-29-23(35)11-13-25(37)31(40)19-7-1-3-15-27-21/h39-41H,1-20H2,(H,27,33)(H,28,34)(H,29,35) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTGVXKFOVZYIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CC1)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H46N6O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347778 | |
Record name | Desmethylenylnocardamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126988-91-8 | |
Record name | Desmethylenylnocardamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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